4-Methyltetrahydro-2H-pyran-4-carbaldehyde
Overview
Description
4-Methyltetrahydro-2H-pyran-4-carbaldehyde is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a colorless liquid that is soluble in alcohols, ethers, and other organic solvents . This compound is used as an intermediate in organic synthesis and can be found in various chemical research and industrial applications .
Scientific Research Applications
4-Methyltetrahydro-2H-pyran-4-carbaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with specific properties.
Chemical Biology: The compound is used in studies involving enzyme mechanisms and metabolic pathways.
Safety and Hazards
“4-Methyltetrahydro-2H-pyran-4-carbaldehyde” is labeled with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
4-Methyltetrahydro-2H-pyran-4-carbaldehyde can be synthesized from 4-Hydroxymethyl-4-methyltetrahydro-2H-pyran . The synthetic route involves the oxidation of 4-Hydroxymethyl-4-methyltetrahydro-2H-pyran using reagents such as Dess-Martin periodinane or other oxidizing agents . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methyltetrahydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Mechanism of Action
The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles . The compound can also participate in oxidation-reduction reactions, altering its oxidation state and forming different products . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
4-Methyltetrahydro-2H-pyran-4-carbaldehyde can be compared with similar compounds such as:
Tetrahydropyran-4-carbaldehyde: Lacks the methyl group at the 4-position, resulting in different reactivity and properties.
4-Methyltetrahydro-2H-pyran-4-carboxylic acid: The carboxylic acid derivative of this compound, which has different chemical properties and reactivity.
4-Methyltetrahydro-2H-pyran-4-ylmethanol: The alcohol derivative, which has different reactivity due to the presence of the hydroxyl group.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various chemical syntheses and research applications .
Properties
IUPAC Name |
4-methyloxane-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(6-8)2-4-9-5-3-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWKQAMCAQYQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608991 | |
Record name | 4-Methyloxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65626-22-4 | |
Record name | 4-Methyloxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyloxane-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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